molecular formula C5H8OS B2465385 2-(Methylsulfanyl)cyclobutan-1-one CAS No. 130647-49-3

2-(Methylsulfanyl)cyclobutan-1-one

Cat. No.: B2465385
CAS No.: 130647-49-3
M. Wt: 116.18
InChI Key: PSTCGUAYMREYFN-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)cyclobutan-1-one is an organic compound with the molecular formula C5H8OS It is a cyclobutanone derivative where a methylsulfanyl group is attached to the second carbon of the cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-(methylsulfanyl)ethyl ketone with a suitable cyclizing agent. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclobutanone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-(Methylsulfinyl)cyclobutan-1-one, 2-(Methylsulfonyl)cyclobutan-1-one.

    Reduction: 2-(Methylsulfanyl)cyclobutan-1-ol.

    Substitution: Various substituted cyclobutanones depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfanyl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)cyclobutan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)cyclobutan-1-one
  • 2-(Ethylsulfanyl)cyclobutan-1-one
  • 2-(Methylsulfinyl)cyclobutan-1-one

Uniqueness

2-(Methylsulfanyl)cyclobutan-1-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and physical properties. This group can undergo various transformations, making the compound versatile for different applications. Its cyclobutanone ring also contributes to its unique reactivity compared to other similar compounds.

Properties

IUPAC Name

2-methylsulfanylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c1-7-5-3-2-4(5)6/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTCGUAYMREYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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